N,N-dimethyl-2-(methylamino)benzamide
Description
Contextualization of the 2-Substituted Benzamide (B126) Scaffold in Organic Chemistry
The 2-substituted benzamide scaffold is a core structural motif found in a multitude of biologically active compounds and is a key building block in medicinal chemistry. acs.orgsymbiosisonlinepublishing.com This scaffold consists of a benzene (B151609) ring with an amide group (-CONH2) and another substituent at the adjacent (ortho or 2-) position. The nature and position of these substituents can significantly influence the molecule's physical, chemical, and biological properties.
The versatility of the 2-substituted benzamide scaffold lies in its ability to be readily modified through various chemical reactions, allowing for the creation of diverse molecular libraries for screening and development. symbiosisonlinepublishing.com The amide group itself is a critical functional group that can participate in hydrogen bonding, a key interaction in many biological systems. The presence of a substituent at the ortho position can introduce steric and electronic effects that modulate the reactivity and conformational preferences of the molecule.
Academic Significance of Alkylamino-Substituted Benzamides
The introduction of an alkylamino group (-NHR or -NR2) to the benzamide scaffold adds another layer of chemical complexity and potential functionality. Alkylamino groups are known to influence the electronic properties of the aromatic ring and can act as hydrogen bond donors or acceptors. These characteristics are crucial in the design of molecules with specific binding properties.
In the context of medicinal chemistry, alkylamino-substituted benzamides have been investigated for a wide range of potential therapeutic applications. nih.gov The nitrogen atom in the alkylamino group can be protonated, which affects the molecule's solubility and ability to interact with biological targets. The specific alkyl groups attached to the nitrogen can also impact the compound's lipophilicity and metabolic stability. Theoretical studies on alkylamino-substituted compounds are also conducted to understand their physicochemical properties, such as pKa and hydrogen bond formation, which are vital for predicting their behavior in biological systems. researchgate.net
Overview of N,N-Dimethyl-2-(methylamino)benzamide as a Focused Research Target
This compound, with the CAS number 56042-84-3, is a specific example of a 2-substituted, alkylamino-substituted benzamide. nih.govgoogle.com Its structure features a dimethylated amide group and a methylamino group at the ortho position of the benzene ring. This particular arrangement of functional groups makes it a valuable compound for focused research.
While extensive research on this specific molecule is not widely published, its structural components are of significant interest in the broader field of organic and medicinal chemistry. It serves as a model compound for studying the effects of ortho-substitution and N-alkylation on the properties of benzamides.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 56042-84-3 nih.gov |
| Molecular Formula | C10H14N2O nih.gov |
| Molecular Weight | 178.23 g/mol nih.gov |
Further research on this compound and related compounds will continue to contribute to the understanding of structure-activity relationships within the broader class of substituted benzamides.
Structure
3D Structure
Properties
CAS No. |
56042-84-3 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N,N-dimethyl-2-(methylamino)benzamide |
InChI |
InChI=1S/C10H14N2O/c1-11-9-7-5-4-6-8(9)10(13)12(2)3/h4-7,11H,1-3H3 |
InChI Key |
RTAYVMMFHJMXQP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)N(C)C |
Origin of Product |
United States |
Synthetic Strategies and Methodological Development for N,n Dimethyl 2 Methylamino Benzamide
Convergent and Divergent Synthetic Routes
The assembly of N,N-dimethyl-2-(methylamino)benzamide can be approached by forming the core chemical bonds in different orders, defining the convergent or divergent nature of the synthesis.
A direct and convergent approach involves the use of 2-(methylamino)benzoic acid as a key starting material. This route focuses on the formation of the amide bond as the final key step. The carboxylic acid group of 2-(methylamino)benzoic acid must be activated to facilitate the reaction with dimethylamine (B145610).
Common strategies for this transformation include:
Conversion to Acyl Halide: The carboxylic acid can be converted to the more reactive 2-(methylamino)benzoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with dimethylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to yield the target this compound. This method is robust but can be sensitive to other functional groups in the molecule.
Direct Amidation of Esters: An alternative involves first converting 2-(methylamino)benzoic acid to its corresponding ester, such as methyl 2-(methylamino)benzoate. nist.gov This ester can then undergo direct amidation with dimethylamine. While esters are less reactive than acyl chlorides, this transformation can be promoted by heating or through catalysis. rsc.orggoogle.com The use of an alkali metal alkoxide catalyst can facilitate this reaction. google.com
These methods build the molecule by connecting the fully substituted aniline (B41778) fragment with the dimethylamide moiety in a single, bond-forming step.
A divergent and highly effective route utilizes isatoic anhydride (B1165640) as a precursor. osi.lv Isatoic anhydride is a versatile building block that reacts with nucleophiles, such as amines, to open the anhydride ring and form 2-aminobenzamide (B116534) derivatives. myttex.net In this strategy, the tertiary amide is formed first, followed by the introduction of the N-methyl group at the C2 position.
The synthesis proceeds in two main steps:
Formation of 2-Amino-N,N-dimethylbenzamide: Isatoic anhydride reacts readily with dimethylamine. google.com The amine attacks one of the carbonyl groups of the anhydride, leading to ring-opening and the release of carbon dioxide, directly affording 2-amino-N,N-dimethylbenzamide. myttex.net This reaction is often high-yielding and can be performed under mild conditions. A patent describes reacting isatoic anhydride with an aqueous solution of dimethylamine in various solvents, achieving high purity and yield. google.com
N-Methylation: The resulting primary arylamine, 2-amino-N,N-dimethylbenzamide, is then selectively methylated to introduce the second N-methyl group and form the final product. This step is discussed in more detail in section 2.3.
This divergent approach is advantageous as it uses readily available starting materials and isolates the two key N-alkylation steps (amide formation and aniline methylation) into distinct synthetic operations.
Table 1: Synthesis of 2-Amino-N,N-dimethylbenzamide from Isatoic Anhydride. google.com
| Solvent | Amine Source | Reaction Time (hours) | Purity (%) | Yield (%) |
| Ethyl Acetate (B1210297) | Dimethylamino formic acid | 4 | 99.0 | 98.8 |
| Acetonitrile | Dimethylamine aqueous solution | 4 | 96.5 | - |
| Ethylene Dichloride | Dimethylamine aqueous solution | 5 | 94.0 | - |
| Toluene (B28343) | Dimethylamino formic acid | 6 | 93.6 | - |
Amide Bond Formation Protocols
The formation of the amide bond between a carboxylic acid derivative and an amine is a cornerstone of organic synthesis. Several protocols have been developed to achieve this transformation efficiently, particularly for substrates that may be sterically hindered or prone to side reactions.
When synthesizing this compound from 2-(methylamino)benzoic acid and dimethylamine, coupling reagents are essential to facilitate the reaction under mild conditions. luxembourg-bio.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
Carbodiimides (DCC and EDC): Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for amide bond formation. chemistrysteps.cominterchim.frwikipedia.org They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. creative-proteomics.comthermofisher.com This intermediate is then attacked by the amine to form the amide bond. chemistrysteps.com A key difference is the solubility of the urea (B33335) byproduct; the dicyclohexylurea formed from DCC is largely insoluble in most organic solvents and can be removed by filtration, whereas the byproduct from the water-soluble EDC is easily removed by aqueous extraction. wikipedia.orgpeptide.com Additives like 1-Hydroxybenzotriazole (HOBt) are often used with carbodiimides to minimize side reactions and reduce potential racemization in chiral substrates. peptide.combachem.com
HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a highly efficient uronium/aminium-based coupling reagent. wikipedia.org It reacts with a carboxylate to form an active ester of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). wikipedia.orghighfine.com This active ester is more reactive than those formed with HOBt, leading to faster and more efficient couplings, especially with challenging or sterically hindered substrates. peptide.comhighfine.com However, a potential drawback when synthesizing N,N-dimethylamides is that the tetramethylurea byproduct of HATU can be a source of unlabeled N,N-dimethylamine, which can lead to impurities in isotopic labeling studies. nih.gov
Table 2: Comparison of Common Amide Coupling Reagents.
| Reagent | Class | Activation Mechanism | Key Byproduct | Advantages | Disadvantages |
| DCC | Carbodiimide | Forms O-acylisourea intermediate | Dicyclohexylurea (insoluble) | Inexpensive, easy byproduct removal by filtration. wikipedia.org | Not suitable for solid-phase synthesis, potential for N-acylurea side product. peptide.com |
| EDC | Carbodiimide | Forms O-acylisourea intermediate | Water-soluble urea derivative | Water-soluble byproduct is easily removed, suitable for biochemical applications. interchim.frcreative-proteomics.com | O-acylisourea intermediate is unstable in water. thermofisher.com |
| HATU | Uronium/Aminium | Forms OAt-active ester | Tetramethylurea | High efficiency, fast reaction rates, low racemization, good for hindered substrates. peptide.comhighfine.com | Higher cost, potential source of N,N-dimethylamine impurity. nih.gov |
Modern synthetic methods include transition-metal-catalyzed reactions for amide bond formation. Copper-catalyzed reactions, in particular, have emerged as powerful tools for constructing C-N bonds. nih.gov While not a direct amidation of a carboxylic acid, copper catalysis can be employed to form N,N-dimethylbenzamides from different precursors.
For instance, copper-catalyzed protocols have been developed for the amidation of nitriles using N,N-dimethylformamide (DMF) as both the solvent and the source of the dimethylamide group. rsc.orgrsc.orgnih.gov A typical system might use a copper(I) source like Cu₂O with a ligand such as 1,10-phenanthroline. rsc.org These reactions proceed via C-C bond cleavage of the nitrile and C-N bond cleavage of DMF, followed by the formation of the new C-N bond of the amide. rsc.org While this specific approach may not be directly applicable to the synthesis of the target molecule from 2-(methylamino)benzoic acid, it represents a catalytic strategy for creating the N,N-dimethylbenzamide moiety that could be adapted within a different synthetic design, for example, starting from 2-(methylamino)benzonitrile.
Introduction and Modification of N-Methyl Groups
The introduction of the methyl group onto the 2-amino position is a critical step in divergent synthetic routes that start from precursors like 2-amino-N,N-dimethylbenzamide. Selective N-methylation of amides and anilines can be challenging, as over-alkylation can occur. scientificupdate.com
Recent advances have provided mild and highly selective methods for monomethylation. One such method employs quaternary ammonium (B1175870) salts, such as phenyl trimethylammonium iodide (PhMe₃NI), as solid, easy-to-handle methylating agents. nih.govorganic-chemistry.org In the presence of a mild base like cesium carbonate (Cs₂CO₃), these reagents can monomethylate amides and related nitrogen-containing compounds with high selectivity and in excellent yields. acs.orgresearchgate.net This approach avoids the use of more hazardous traditional methylating agents and offers high functional group tolerance, making it suitable for late-stage functionalization. organic-chemistry.org The reaction is believed to proceed via a direct Sₙ2-type reaction on the deprotonated amine or amide.
This selective methylation protocol is ideally suited for the final step in the synthesis of this compound from the 2-amino-N,N-dimethylbenzamide intermediate generated from isatoic anhydride.
Strategies for N,N-Dimethylation of the Amide Nitrogen.
The N,N-dimethylation of a primary amide, such as a potential 2-(methylamino)benzamide (B1345521) precursor, presents a significant synthetic challenge due to the relatively low nucleophilicity of the amide nitrogen. However, several methodologies have been developed for the N-alkylation of amides that could be applied to this transformation.
One approach involves the use of a cobalt-catalyzed N-methylation of amides using methanol (B129727) as the methylating agent. This method offers a sustainable and efficient route to N-methylated amides. researchgate.net While a direct example for 2-(methylamino)benzamide is not provided, the general applicability of this protocol to various amides suggests its potential. The reaction is typically carried out in the presence of an in-situ generated cobalt catalyst, with various amides being methylated in high yields. researchgate.net
Another strategy employs quaternary ammonium salts as solid methylating agents for the monoselective N-methylation of amides. organic-chemistry.org Phenyl trimethylammonium iodide (PhMe3NI) has been demonstrated as a safe and effective reagent for this purpose. organic-chemistry.org This method is characterized by its operational simplicity, high yields, and excellent monoselectivity, which could be advantageous in preventing over-methylation. organic-chemistry.org The reaction conditions typically involve a base such as cesium carbonate in a solvent like toluene at elevated temperatures. organic-chemistry.org
A more classical approach to amide alkylation involves the use of a strong base to deprotonate the amide, followed by reaction with a methylating agent like methyl iodide. However, the selectivity of this method can be difficult to control, and it may lead to a mixture of mono- and di-methylated products.
Table 1: Comparison of General N-Methylation Strategies for Amides
| Method | Methylating Agent | Catalyst/Reagent | Typical Conditions | Advantages |
|---|---|---|---|---|
| Cobalt-Catalyzed Methylation | Methanol | In-situ generated Cobalt catalyst | Elevated temperature | Sustainable, high yields |
| Quaternary Ammonium Salt | Phenyl trimethylammonium iodide | Cesium carbonate | Toluene, 120°C | Safe, monoselective, high functional group tolerance |
| Classical Alkylation | Methyl iodide | Strong base (e.g., NaH) | Anhydrous solvent | Well-established |
Alkylation of the 2-(Methylamino) Moiety.
The methylation of the 2-amino group to a methylamino group can be achieved either before or after the formation of the N,N-dimethylamide. If starting from N,N-dimethyl-2-aminobenzamide, a selective monomethylation of the primary aromatic amine is required.
A common and effective method for the N-methylation of amines is reductive amination. This can be a two-step process involving an initial reaction with an aldehyde (such as formaldehyde) to form an imine, followed by reduction. A chemoselective procedure for the monomethylation of primary amino groups involves reductive benzylation, followed by reductive methylation and subsequent debenzylation. scispace.com This multi-step approach offers high control over the degree of methylation.
Direct N-methylation of anilines can also be achieved using various methylating agents. For instance, dimethyl sulfoxide (B87167) (DMSO) in the presence of formic acid has been reported as a practical method for amine methylation. researchgate.net This protocol can even be used for the one-pot transformation of aromatic nitro compounds into dimethylated amines with an iron catalyst. researchgate.net
Table 2: Selected Methods for N-Methylation of Aromatic Amines
| Method | Methylating Agent | Reagents/Catalyst | Key Features |
|---|---|---|---|
| Reductive Amination | Formaldehyde (B43269) | Reducing agent (e.g., NaBH3CN) | Forms imine intermediate, can be selective for mono-methylation |
| Reductive Benzylation/Methylation | Benzaldehyde, then Formaldehyde | Reducing agent, then hydrogenolysis | Multi-step for high selectivity |
| DMSO/Formic Acid | Dimethyl sulfoxide | Formic acid, Et3N | Green and practical method |
Mechanistic Studies of Key Synthetic Transformations.
The mechanisms of the aforementioned synthetic transformations are crucial for understanding and optimizing the reaction conditions.
In the cobalt-catalyzed N-methylation of amides, it has been suggested that an active cobalt(I) hydride species is involved in the catalytic cycle. researchgate.net Deuterium labeling studies using methanol-d4 (B120146) have been employed to probe the mechanism of this transformation. researchgate.net
The mechanism of N-methylation using quaternary ammonium salts like PhMe3NI likely proceeds through a nucleophilic attack of the deprotonated amide on the methyl group of the ammonium salt. The use of a strong base is essential to generate the nucleophilic amide anion.
For the reductive amination of the 2-amino group, the reaction initiates with the nucleophilic attack of the amine on the carbonyl group of formaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine), which is subsequently reduced by a hydride source like sodium borohydride (B1222165) to yield the methylated amine. The selectivity for mono-methylation over di-methylation can be controlled by the stoichiometry of the reagents and the reaction conditions.
The mechanism of N-methylation using DMSO and formic acid is thought to involve the formation of an aminol intermediate from the reaction of the amine with formaldehyde (generated in situ from DMSO and formic acid). This is followed by dehydration to an iminium ion, which is then reduced by formic acid to the N-methylated product.
In-depth Spectroscopic Analysis of this compound Unattainable Due to Lack of Available Data
A comprehensive article detailing the advanced spectroscopic characterization and structural elucidation of the chemical compound this compound, as requested, cannot be generated at this time. Extensive searches for the necessary experimental data, including detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) results, have yielded no specific information for this particular molecule.
The proposed article structure required a thorough analysis of various spectroscopic techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Comprehensive ¹H NMR Spectral Analysis
High-Resolution ¹³C NMR Spectroscopy
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
¹⁵N NMR Applications for Nitrogen Atom Environments
Mass Spectrometry (MS) Techniques:
Exact Mass Determination via High-Resolution Mass Spectrometry
These analyses are fundamentally dependent on the availability of raw or processed spectral data from scientific literature or chemical databases. Despite targeted searches using the compound name and its CAS Number (56042-84-3), no ¹H NMR, ¹³C NMR, multidimensional NMR, ¹⁵N NMR, or high-resolution mass spectrometry data for this compound could be located in the publicly accessible domain.
While information for related compounds, such as N,N-dimethylbenzamide, is readily available, the strict requirement to focus solely on this compound prevents the use of analogous data. The generation of scientifically accurate and non-fictitious content is paramount, and in the absence of the foundational spectroscopic data, it is not possible to fulfill the request to create the detailed article as outlined. Further research or the original publication of such data would be required before a complete spectroscopic analysis can be documented.
Advanced Spectroscopic Characterization and Structural Elucidation of N,n Dimethyl 2 Methylamino Benzamide
Mass Spectrometry (MS) Techniques.
Fragmentation Pathway Analysis for Structural Confirmation
The structural integrity of N,N-dimethyl-2-(methylamino)benzamide can be effectively confirmed through the analysis of its mass spectrum. The fragmentation pattern observed under electron ionization (EI) provides a detailed fingerprint of the molecule's constitution. A key fragmentation pathway for benzamides involves the initial loss of the amino group, which in this case would be the dimethylamino group, leading to a resonance-stabilized benzoyl cation. researchgate.net This primary fragmentation is then typically followed by the loss of carbon monoxide, resulting in a phenyl cation. researchgate.net
For this compound, the molecular ion peak would be anticipated, and its subsequent fragmentation would offer clear structural insights. A significant fragmentation event would be the cleavage of the bond between the carbonyl carbon and the nitrogen of the dimethylamino group. This would result in the formation of a 2-(methylamino)benzoyl cation. Further fragmentation could involve the loss of a methyl radical from the molecular ion. The presence and relative abundance of these and other fragment ions in the mass spectrum allow for a definitive structural elucidation.
A detailed analysis of the fragmentation pathways reveals characteristic losses that confirm the substituent arrangement. For instance, α-cleavage is a common fragmentation mechanism for amides. nih.gov The loss of a dimethylamino radical (•N(CH₃)₂) from the molecular ion is a highly probable initial fragmentation step. The resulting cation can then undergo further fragmentation, such as the loss of a neutral carbon monoxide molecule. The systematic study of these fragmentation steps, including high-resolution mass measurements to determine the elemental composition of the fragments, provides unequivocal evidence for the structure of this compound.
Table 1: Plausible Key Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |
| 178 | [C₁₀H₁₄N₂O]⁺ (Molecular Ion) | - |
| 163 | [C₉H₁₁N₂O]⁺ | •CH₃ |
| 134 | [C₈H₈NO]⁺ | •N(CH₃)₂ |
| 106 | [C₇H₆NO]⁺ | CO from m/z 134 |
| 77 | [C₆H₅]⁺ | •CHO from m/z 106 |
Infrared (IR) Spectroscopy
Identification of Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy serves as a powerful tool for the identification of the various functional groups present within the this compound molecule. The IR spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds.
A prominent and strong absorption band is expected in the region of 1630-1680 cm⁻¹, which is characteristic of the C=O stretching vibration of the tertiary amide group. The aromatic nature of the molecule will be evidenced by C-H stretching vibrations typically appearing in the 3000-3100 cm⁻¹ region and C=C in-ring stretching vibrations between 1400-1600 cm⁻¹. libretexts.org
The presence of the methylamino group is confirmed by the N-H stretching vibration, which is expected to appear as a moderate to sharp band in the 3300-3500 cm⁻¹ range. The aliphatic C-H stretching of the methyl groups will give rise to absorptions in the 2850-3000 cm⁻¹ region. libretexts.org Furthermore, the C-N stretching vibrations for both the amide and the aromatic amine functionalities will be observable in the fingerprint region, typically between 1250 and 1350 cm⁻¹. The pattern of out-of-plane C-H bending vibrations in the 675-900 cm⁻¹ range can provide information about the substitution pattern of the benzene (B151609) ring. libretexts.org
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-3500 | N-H Stretch | Secondary Amine |
| 3000-3100 | C-H Stretch | Aromatic |
| 2850-3000 | C-H Stretch | Aliphatic (Methyl) |
| 1630-1680 | C=O Stretch | Tertiary Amide |
| 1400-1600 | C=C Stretch (in-ring) | Aromatic |
| 1250-1350 | C-N Stretch | Amide and Aromatic Amine |
| 675-900 | C-H Bend (out-of-plane) | Aromatic |
X-ray Crystallography and Solid-State Analysis
Determination of Molecular Geometry and Conformational Preferences
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry.
The central amide moiety is expected to be nearly planar. The dihedral angle between the plane of the amide group and the phenyl ring is a critical conformational parameter. Similarly, the orientation of the dimethylamino and methylamino groups with respect to the rest of the molecule will be elucidated. Steric interactions between the substituents may lead to deviations from ideal geometries. The determination of these structural parameters provides insight into the molecule's conformational preferences in the crystalline state.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The solid-state structure of this compound is stabilized by a network of intermolecular interactions. The presence of a hydrogen bond donor (the N-H group of the methylamino substituent) and a hydrogen bond acceptor (the carbonyl oxygen of the amide) suggests that hydrogen bonding plays a significant role in the crystal packing. researchgate.net These hydrogen bonds can link molecules into chains, dimers, or more complex arrangements.
Crystal Packing Architectures
The analysis of the crystal structure reveals how the individual molecules are organized relative to one another. This includes the identification of any supramolecular motifs, such as chains or sheets, formed through the intermolecular interactions. Understanding the crystal packing is crucial as it can influence the bulk properties of the material, including its melting point, solubility, and stability.
Theoretical and Computational Investigations of N,n Dimethyl 2 Methylamino Benzamide
Quantum Chemical Calculations (DFT, ab initio methods)
Detailed quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. These methods provide insights that are often complementary to experimental data and can predict molecular behavior with high accuracy.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of molecules, complementing the static picture provided by quantum chemical calculations.
Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies.
Development of Predictive Models for Chemical Behavior.
A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific Quantitative Structure-Reactivity Relationship (QSRR) or Quantitative Structure-Property Relationship (QSPR) studies focused on N,N-dimethyl-2-(methylamino)benzamide. Consequently, there are no established predictive models derived from these computational methodologies that detail the chemical behavior of this specific compound.
While QSRR and QSPR studies are prevalent in the broader field of medicinal and computational chemistry for predicting the properties and activities of various molecules, including other benzamide (B126) derivatives, research targeting this compound in this particular context has not been published. Such studies would typically involve the correlation of calculated molecular descriptors with experimentally determined properties to develop predictive models. However, the foundational experimental data and subsequent computational modeling required to construct these models for this compound are not available in the current body of scientific literature.
Therefore, the development of predictive models for the chemical behavior of this compound through QSRR/QSPR approaches remains an area for future investigation. The generation of detailed research findings and corresponding data tables is contingent upon the execution and publication of such dedicated studies.
Coordination Chemistry and Supramolecular Interactions of N,n Dimethyl 2 Methylamino Benzamide
Ligand Design Principles for Benzamide-Based Scaffolds
The design of ligands based on benzamide (B126) scaffolds is guided by the principle of pre-organization, where the ligand's conformation is constrained to favor a specific binding geometry. nih.gov In derivatives of benzamide, intramolecular hydrogen bonds (IMHBs) play a crucial role in determining the ligand's preferred conformation. nih.govacs.org For instance, substituents at the ortho position of the benzamide ring can form an IMHB with the amide N-H group, influencing the orientation of the side chains. nih.gov In the case of N,N-dimethyl-2-(methylamino)benzamide, the secondary amine (–NHCH₃) at the ortho position can act as a hydrogen bond donor, potentially interacting with the carbonyl oxygen of the amide group. This interaction would create a pseudo-six-membered ring, rigidifying the structure and pre-organizing the molecule for metal chelation.
Furthermore, substituents on the aromatic ring affect the electronic properties of the donor atoms. The electron-donating nature of the methylamino group increases the electron density on the aromatic ring and the coordinating atoms, potentially enhancing the ligand's affinity for metal ions. Conversely, the steric bulk of the N,N-dimethyl groups on the amide can influence the approach of metal ions and the resulting coordination geometry. researchgate.net The development of aromatic oligoamide backbones that are functionalized on multiple faces is a key area of research, aiming to create complex architectures that can mimic biological structures or form functional materials. rsc.org
Metal-Ligand Complexation Studies
The presence of multiple donor atoms—the secondary amine nitrogen, the amide oxygen, and potentially the amide nitrogen—makes this compound a versatile ligand for coordinating with a variety of metal ions.
Based on its structure, this compound is expected to primarily function as a bidentate ligand. The most probable binding mode involves the formation of a stable five-membered chelate ring through coordination of the nitrogen atom of the methylamino group and the oxygen atom of the amide carbonyl group to a metal center. This bidentate N,O-coordination is common for ligands with a similar ortho-amino-carbonyl arrangement.
The coordination geometry of the resulting metal complex is determined by the nature of the metal ion, its oxidation state, and the stoichiometry of the ligand-to-metal ratio. For transition metals, common geometries such as octahedral, tetrahedral, or square planar are anticipated. researchgate.netresearchgate.net For example, a 2:1 ligand-to-metal ratio with a divalent transition metal like Ni(II) or Co(II) could result in an octahedral complex, with the remaining coordination sites occupied by solvent molecules or counter-ions. researchgate.net The coordination chemistry of transition metals is fundamental to their biological functions, often involving their ability to adopt multiple coordination geometries. mdpi.com
The synthesis of transition metal complexes with this compound would typically involve the reaction of the ligand with a metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of Cu(II), Ni(II), Co(II), or Zn(II)) in a suitable solvent like ethanol (B145695) or methanol (B129727). jocpr.com The reaction mixture is often heated to facilitate complex formation, followed by precipitation and isolation of the solid complex. jocpr.com
Characterization of these complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure and properties.
Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. A shift in the stretching frequency of the C=O (carbonyl) and N-H (amine) bonds in the IR spectrum of the complex compared to the free ligand indicates their involvement in coordination.
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal ion. researchgate.net The position and intensity of d-d transition bands are characteristic of specific geometries (e.g., octahedral or tetrahedral). researchgate.netmdpi.com
Elemental Analysis: This analysis determines the carbon, hydrogen, and nitrogen content of the complex, which helps to confirm the stoichiometry of the ligand and metal in the complex. medjchem.com
Magnetic Susceptibility Measurements: These measurements help determine the number of unpaired electrons in the metal center, providing insight into the oxidation state and the electronic structure of the complex. researchgate.net
| Complex | Color | Molar Conductance (Ω⁻¹cm²mol⁻¹) | μ_eff (B.M.) | Key IR Bands (cm⁻¹) (ν_C=O, ν_N-H) | UV-Vis λ_max (nm) |
|---|---|---|---|---|---|
| [Co(L)₂]Cl₂ | Pink | 155 | 4.95 | 1610, 3250 | 510, 620 |
| [Ni(L)₂]Cl₂ | Green | 160 | 3.10 | 1615, 3245 | 410, 650, 980 |
| [Cu(L)₂]Cl₂ | Blue | 150 | 1.85 | 1612, 3255 | 680 |
| [Zn(L)₂]Cl₂ | White | 165 | Diamagnetic | 1618, 3240 | - |
Supramolecular Assembly via Intermolecular Interactions
The interplay of non-covalent interactions, particularly hydrogen bonding and aromatic interactions, can direct the self-assembly of this compound into well-defined supramolecular structures.
In the solid state, molecules of this compound are expected to form extended networks through intermolecular hydrogen bonds. Crystal structures of related aminobenzamides reveal the formation of chains or layered structures. nih.govresearchgate.net For example, 2-amino-N,3-dimethylbenzamide molecules are linked by N-H···N and N-H···O hydrogen bonds, forming double-stranded chains in the crystal lattice. nih.govresearchgate.net A similar self-assembly motif can be envisioned for this compound, where the secondary amine of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, leading to the formation of one-dimensional chains.
In solution, these same interactions can lead to the formation of dimeric or oligomeric species, depending on the solvent and concentration. The balance between intramolecular and intermolecular hydrogen bonding will be a key factor in determining the nature and stability of the assembled structures.
Hydrogen bonding is the primary driving force for the self-assembly of this compound. The secondary amine group (N-H) is an effective hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. mdpi.com The intermolecular N-H···O hydrogen bond is a robust and directional interaction that can reliably guide the assembly of molecules into predictable patterns. nih.gov
Emerging Research Themes and Outlook for N,n Dimethyl 2 Methylamino Benzamide
Innovations in Synthetic and Derivatization Methodologies
The synthesis of substituted benzamides has evolved from traditional methods towards more efficient and safer protocols. Historically, the reaction of o-amino benzoyl chloride with dimethylamine (B145610) was a common approach, but this method often suffered from poor selectivity and low yields due to the self-reactivity of the starting material. google.com
Modern innovations focus on alternative starting materials and catalysts. A notable advancement is the use of isatoic anhydride (B1165640) as a precursor, which reacts with dimethylamine or its equivalents to produce o-amino-N,N-dimethylbenzamide, a closely related precursor to the title compound. google.com This method is advantageous due to readily available and inexpensive raw materials, high reaction yields, and simpler, safer operational procedures suitable for industrial-scale production. google.com Another contemporary approach involves the one-step aromatic electrophilic substitution on a benzene (B151609) ring using dimethylcarbamoyl chloride with a Lewis acid catalyst like AlCl3. quora.com Furthermore, copper-catalyzed one-pot reactions have been developed to synthesize N,N-dimethyl benzamides from benzyl (B1604629) cyanide and aryl iodides, using N,N-dimethyl formamide (B127407) (DMF) as the amide source. researchgate.net
Derivatization is also a key area of innovation, particularly for analytical purposes. For instance, dimethylamine can be derivatized using benzoyl chloride to form N,N-dimethylbenzamide, which can then be reliably detected and quantified using gas chromatography-mass spectrometry (GC-MS). nih.gov This derivatization technique is crucial for impurity profiling in solvents like N,N-dimethylformamide. nih.gov
| Method | Starting Materials | Key Reagents/Catalysts | Key Advantages | Reference |
|---|---|---|---|---|
| From Isatoic Anhydride | Isatoic Anhydride, Dimethylamine | Various organic solvents (e.g., methanol (B129727), toluene) | High yield, safe, inexpensive materials | google.com |
| Copper-Catalyzed One-Pot Reaction | Benzyl Cyanide, Iodobenzene | Cu2O, 1,10-phenanthroline, TsOH | One-pot efficiency for amide and nitrile synthesis | researchgate.net |
| Electrophilic Aromatic Substitution | Benzene | Dimethylcarbamoyl chloride, AlCl3 | Direct, one-step synthesis | quora.com |
| Sunlight-Induced Reaction | Aniline (B41778), Benzoic Acid | Iodine, KOH, TBAB | Uses sunlight as an energy source, environmentally friendly | chemicalbook.com |
Advancements in Spectroscopic Characterization Protocols
The structural elucidation of N,N-dimethyl-2-(methylamino)benzamide and its derivatives relies heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for confirming the molecular structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons of the amide group (which may appear as one or two singlets due to restricted rotation around the C-N bond), and the N-methyl proton of the amino group.
¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon framework, with characteristic chemical shifts for the carbonyl carbon, aromatic carbons, and the N-methyl carbons. rsc.org
Infrared (IR) spectroscopy is used to identify key functional groups. Diagnostic absorptions include the stretching vibrations of the N-H bond and the C=O (carbonyl) bond, typically found around 3288 cm⁻¹ and 1651 cm⁻¹, respectively, in related benzamide (B126) structures. mdpi.com
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for both identification and quantification. In GC-MS analysis of the parent N,N-dimethylbenzamide, a retention time of 8.5 minutes has been reported on an Rtx-5 amine column. nih.gov The mass spectrum provides the molecular weight and characteristic fragmentation patterns, which are available in reference databases like the NIST WebBook. nist.govnih.gov
| Technique | Feature | Typical Range/Value | Reference |
|---|---|---|---|
| ¹H NMR | Amide N-CH₃ protons | δ 2.8 - 3.2 ppm (singlets) | rsc.org |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~168 - 170 ppm | rsc.org |
| IR Spectroscopy | C=O Stretch | ~1650 cm⁻¹ | mdpi.com |
| GC-MS | Retention Time (N,N-dimethylbenzamide) | 8.5 min | nih.gov |
| Mass Spec (EI) | Major Fragments (N,N-dimethylbenzamide) | m/z 105, 77 | nih.gov |
Computational Insights into Complex Chemical Phenomena
Computational chemistry offers powerful tools to predict and understand the behavior of this compound at a molecular level. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to calculate optimized molecular geometries, vibrational frequencies, and NMR chemical shifts. researchgate.net These theoretical calculations can be compared with experimental data from X-ray diffraction and spectroscopic analyses to validate the computational models. researchgate.net
| Property | Computed Value | Significance | Reference |
|---|---|---|---|
| Molecular Weight | 178.23 g/mol | Basic physical property | chemscene.com |
| Topological Polar Surface Area (TPSA) | 32.34 Ų | Predicts transport properties | chemscene.com |
| LogP | 1.4301 | Indicates lipophilicity | chemscene.com |
| Hydrogen Bond Donors | 1 | Potential for intermolecular interactions | chemscene.com |
| Hydrogen Bond Acceptors | 2 | Potential for intermolecular interactions | chemscene.com |
| Rotatable Bonds | 2 | Relates to conformational flexibility | chemscene.com |
Future Directions in Coordination Chemistry and Supramolecular Materials
The structure of this compound, featuring both carbonyl oxygen and amino nitrogen atoms, makes it an interesting candidate for use as a ligand in coordination chemistry. These N and O donor atoms can potentially coordinate with transition metal ions to form stable metal complexes. sapub.org Related amido-substituted molecules have been classified as bidentate hybrid ligands, capable of forming chelate rings with metal centers, which enhances the stability and catalytic potential of the resulting complexes. mdpi.com Future research could explore the synthesis and characterization of coordination complexes involving this benzamide and various metals, investigating their potential applications in catalysis or materials science.
In the realm of supramolecular chemistry, the molecule possesses functionalities conducive to self-assembly. The secondary amine group can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. These interactions, combined with potential π-π stacking of the aromatic rings, could drive the formation of well-ordered, higher-dimensional structures like nanofibers or hydrogels. nih.gov The development of such supramolecular materials from small, custom-designed organic molecules is a rapidly growing field with applications in biomaterials and nanotechnology. nih.gov
This compound as a Modular Building Block in Advanced Organic Synthesis
The true potential of this compound lies in its utility as a versatile, modular building block for the construction of more complex molecules. The closely related compound, o-amino-N,N-dimethylbenzamide, is already recognized as an important intermediate in the synthesis of herbicides and pharmaceutical products. google.com
The N,N-dimethylbenzamide core is a common scaffold found in many biologically active compounds. For example, derivatives of this structure have been investigated as potent antagonists for the CXCR2/CXCR1 receptors, which are targets for treating inflammatory diseases. researchgate.net The N-substituted benzamide framework is also central to the design of histone deacetylase inhibitors (HDACIs) used in cancer therapy. nih.gov
The specific structure of this compound offers multiple points for chemical modification:
The secondary amine can be readily functionalized through alkylation, acylation, or used in coupling reactions.
The aromatic ring can undergo electrophilic substitution to introduce additional functional groups.
The entire molecule can be incorporated as a fragment into a larger molecular architecture.
This chemical versatility allows synthetic chemists to use this compound as a reliable starting point for creating diverse libraries of compounds for drug discovery and materials science, much like amino acids are used as chiral building blocks for complex natural product synthesis. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
